molecular formula C13H14N4OS2 B6449309 2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole CAS No. 2549028-86-4

2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole

Cat. No.: B6449309
CAS No.: 2549028-86-4
M. Wt: 306.4 g/mol
InChI Key: YRSVWEYWJYXQOI-UHFFFAOYSA-N
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Description

2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole is a complex organic compound featuring a thiazole ring system. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals . This compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving thioamides and α-haloketones . The reaction conditions often require the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole is unique due to its complex structure, which combines multiple ring systems. This complexity can enhance its biological activity and specificity, making it a valuable compound for research and development.

Properties

IUPAC Name

1,3-thiazol-4-yl-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS2/c18-12(11-7-19-8-15-11)16-3-9-5-17(6-10(9)4-16)13-14-1-2-20-13/h1-2,7-10H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSVWEYWJYXQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CS3)C(=O)C4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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